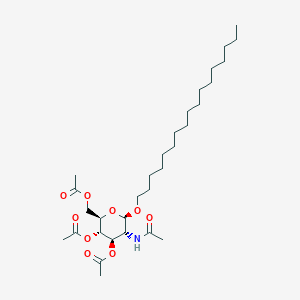
2-(1,1-Dioxo-1lambda6-thian-3-yl)acetic acid
Übersicht
Beschreibung
2-(1,1-Dioxo-1λ6-thian-3-yl)acetic acid , also known by its IUPAC name (1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid , is a chemical compound with the molecular formula C₇H₁₂O₄S . It falls within the class of organic compounds known as thiopyran carboxylic acids . The compound features a thian-3-yl ring fused with a carboxylic acid group. Its structure includes a cyclic sulfur atom and a carboxylic acid functional group.
Synthesis Analysis
The synthetic methods for preparing 2-(1,1-Dioxo-1λ6-thian-3-yl)acetic acid are not extensively documented in the literature. However, it can be synthesized through reactions involving thian-3-yl compounds and acetic acid derivatives. Further research is needed to explore efficient and scalable synthetic routes.
Molecular Structure Analysis
The molecular structure of 2-(1,1-Dioxo-1λ6-thian-3-yl)acetic acid consists of a tetrahydrothiopyran ring (thian-3-yl) fused with an acetic acid moiety. The sulfur atom in the thian-3-yl ring contributes to the compound’s unique properties. The molecular weight of the compound is approximately 192.24 g/mol .
Chemical Reactions Analysis
The reactivity of 2-(1,1-Dioxo-1λ6-thian-3-yl)acetic acid remains an area of interest. It may participate in various reactions, including esterification, amidation, and nucleophilic substitution. Researchers should explore its behavior under different reaction conditions.
Physical And Chemical Properties Analysis
- Appearance : The compound is typically a white powder .
- Solubility : It is soluble in water and other polar solvents.
- Melting Point : The melting point of 2-(1,1-Dioxo-1λ6-thian-3-yl)acetic acid is approximately not available .
- Boiling Point : The boiling point is also not available .
Wissenschaftliche Forschungsanwendungen
Acetic Acid Bacteria in Fermented Beverages and Biotechnological Applications
Acetic acid bacteria (AAB) play a crucial role in the production of fermented foods and beverages like vinegar, kombucha, and kefir. Their unique oxidative fermentation process transforms various substrates into significant products, notably ethanol into acetic acid, which is pivotal in the food and beverage industry. Gluconobacter oxydans, a type of AAB, shows potential in biotechnological applications, including vitamin C production, highlighting the biotechnological promise of AAB for creating traditional fermented beverages and developing new products. Further research on the health benefits and safety assessments of AAB is necessary for their broader utilization (Lynch et al., 2019).
Pervaporation Techniques for Acetic Acid Separation
In industrial processes, separating acetic acid from wastewater presents challenges due to the close relative volatility of acetic acid and water. Pervaporation (PV), a membrane process technique, emerges as a cost-effective and environmentally friendly alternative for this separation. This review compares various polymeric membranes used in PV to separate water–acetic acid mixtures, underscoring the technique's potential for industrial applications where recycling acetic acid from aqueous streams is necessary (Aminabhavi & Toti, 2003).
Regulation of Cell Death by Acetic Acid in Yeasts
Research on acetic acid's impact on yeast cells has grown due to its industrial relevance and the insight it provides into cell death mechanisms. High levels of acetic acid, associated with fermentation processes or as a product in the food industry, prompt studies into how acetic acid influences yeast cell death. This comprehensive review discusses the molecular events and regulatory mechanisms of cell death induced by acetic acid in yeasts, offering valuable knowledge for biotechnology and biomedicine advancements (Chaves et al., 2021).
Organic Acids in Acidizing Operations for Energy Industries
Exploring alternatives to hydrochloric acid for acidizing operations in carbonate and sandstone formations, organic acids such as acetic, citric, and lactic acids are considered for their less corrosive properties and environmental benefits. This intensive review on organic acids outlines their use in formation damage removal, dissolution processes, and other applications in oil and gas operations, highlighting their advantages, limitations, and future research directions (Alhamad et al., 2020).
Safety And Hazards
- Hazard Statements : The compound poses minimal hazards. However, standard safety precautions should be followed during handling.
- Safety Measures : Use appropriate personal protective equipment (PPE), work in a well-ventilated area, and avoid skin or eye contact.
- Storage : Store at room temperature.
Zukünftige Richtungen
Future research on 2-(1,1-Dioxo-1λ6-thian-3-yl)acetic acid should focus on:
- Biological Activity : Investigate potential applications in medicine or agriculture.
- Synthetic Routes : Develop efficient and scalable synthetic methods.
- Structural Modifications : Explore derivatives with improved properties.
Please note that additional studies and experimental data are needed to fully understand the compound’s properties and potential applications. For more detailed information, refer to the relevant scientific literature1.
Eigenschaften
IUPAC Name |
2-(1,1-dioxothian-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)4-6-2-1-3-12(10,11)5-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQZHPMNUYMXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxo-1lambda6-thian-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)






![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)


